molecular formula C10H8F4O B1442544 4-Ethoxy-2,3,5,6-tetrafluorostyrene CAS No. 1350637-16-9

4-Ethoxy-2,3,5,6-tetrafluorostyrene

Cat. No.: B1442544
CAS No.: 1350637-16-9
M. Wt: 220.16 g/mol
InChI Key: SGYVBOSDDZGVSH-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3,5,6-tetrafluorostyrene is an organic compound belonging to the family of unsaturated fluorinated compounds. It has the molecular formula C10H8F4O and a molecular weight of 220.16 g/mol. This compound is characterized by the presence of four fluorine atoms and an ethoxy group attached to a styrene backbone, making it a unique fluorinated styrene derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3,5,6-tetrafluorostyrene typically involves the use of fluorinated benzene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of fluorinated styrene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3,5,6-tetrafluorostyrene can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the styrene moiety can be reduced to form the corresponding ethylbenzene derivative.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-2,3,5,6-tetrafluorobenzaldehyde or 4-ethoxy-2,3,5,6-tetrafluorobenzoic acid.

    Reduction: Formation of 4-ethoxy-2,3,5,6-tetrafluoroethylbenzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2,3,5,6-tetrafluorostyrene has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.

    Biology: Investigated for its potential use in bioimaging and as a building block for biologically active molecules.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty coatings, adhesives, and electronic materials due to its unique fluorinated structure.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2,3,5,6-tetrafluorostyrene: Similar structure but with a methyl group instead of an ethoxy group.

    4-Chloro-2,3,5,6-tetrafluorostyrene: Contains a chlorine atom instead of an ethoxy group.

    4-Bromo-2,3,5,6-tetrafluorostyrene: Contains a bromine atom instead of an ethoxy group.

Uniqueness

4-Ethoxy-2,3,5,6-tetrafluorostyrene is unique due to the presence of the ethoxy group, which can influence its reactivity and the properties of the resulting polymers. The ethoxy group can also participate in additional chemical reactions, providing further functionalization opportunities .

Properties

IUPAC Name

1-ethenyl-4-ethoxy-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-3-5-6(11)8(13)10(15-4-2)9(14)7(5)12/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYVBOSDDZGVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1F)F)C=C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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